[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-[5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl]methanone
Description
[(1S,4S)-2-azabicyclo[221]heptan-2-yl]-[5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl]methanone is a complex organic compound with a unique bicyclic structure
Properties
IUPAC Name |
[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-[5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-23-15-3-2-4-16(9-15)24-11-13-8-17(20-19-13)18(22)21-10-12-5-6-14(21)7-12/h2-4,8-9,12,14H,5-7,10-11H2,1H3,(H,19,20)/t12-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYJNRYFCBJAFI-JSGCOSHPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=CC(=NN2)C(=O)N3CC4CCC3C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC=C1)OCC2=CC(=NN2)C(=O)N3C[C@H]4CC[C@H]3C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-[5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl]methanone typically involves multiple steps. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-[5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-[5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-[5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl]methanone involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into particular binding sites, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-[5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl]methanone is unique due to its specific combination of bicyclic and pyrazole structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
